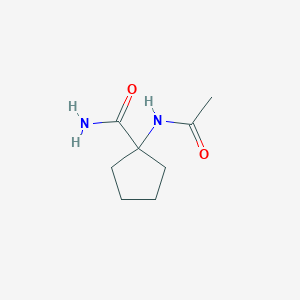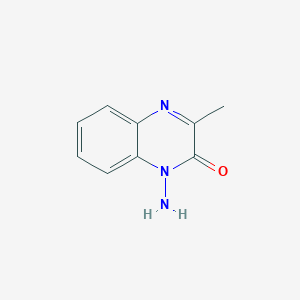
Methyl 3-hydroxy-5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-5-oxo-L-prolinate is a chemical compound with the molecular formula C₆H₉NO₄ It is a derivative of L-proline, an amino acid, and features a hydroxyl group and a keto group on the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-5-oxo-L-prolinate can be synthesized through several methods. One common approach involves the esterification of 5-oxo-L-proline with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dioxo-L-prolinate.
Reduction: Formation of 3-hydroxy-5-hydroxy-L-prolinate.
Substitution: Formation of various substituted prolinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-5-oxo-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-5-oxo-L-prolinate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in proline metabolism, influencing pathways related to amino acid synthesis and degradation. The hydroxyl and keto groups on the proline ring allow it to participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
5-oxo-L-proline: Shares the keto group but lacks the ester and hydroxyl groups.
Methyl 5-oxo-DL-prolinate: A racemic mixture with similar structural features.
N-acetyl-3,5-methanoproline methyl ester: Contains a methylene bridge, adding conformational constraints
Uniqueness
Methyl 3-hydroxy-5-oxo-L-prolinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Propiedades
Número CAS |
4173-08-4 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
methyl (2S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)5-3(8)2-4(9)7-5/h3,5,8H,2H2,1H3,(H,7,9)/t3?,5-/m0/s1 |
Clave InChI |
BXJPHOKTSOKHNK-PVPKANODSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C(CC(=O)N1)O |
SMILES canónico |
COC(=O)C1C(CC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)






![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)

![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)

